molecular formula C9H5F3O2 B1310195 2,4,5-Trifluorocinnamic acid CAS No. 247170-17-8

2,4,5-Trifluorocinnamic acid

Cat. No.: B1310195
CAS No.: 247170-17-8
M. Wt: 202.13 g/mol
InChI Key: KFVQEUPEGKJFCW-OWOJBTEDSA-N
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Description

2,4,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trifluorocinnamic acid . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluorocinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Reagents: 2,4,5-trifluorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Reaction Time: Several hours

Another method involves the use of 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, cyanation, and hydrolysis to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

2,4,5-Trifluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of this compound.

Scientific Research Applications

2,4,5-Trifluorocinnamic acid has several scientific research applications, including:

Comparison with Similar Compounds

2,4,5-Trifluorocinnamic acid can be compared with other fluorinated cinnamic acid derivatives, such as 3,4,5-Trifluorocinnamic acid and 2,3,4-Trifluorocinnamic acid . These compounds share similar structural features but differ in the position of fluorine atoms on the benzene ring. The unique substitution pattern of this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.

List of Similar Compounds

  • 3,4,5-Trifluorocinnamic acid
  • 2,3,4-Trifluorocinnamic acid
  • 2,4,6-Trifluorocinnamic acid

Properties

IUPAC Name

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVQEUPEGKJFCW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420766
Record name 2,4,5-Trifluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694511-56-3, 247170-17-8
Record name (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694511-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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